3-chloro-N-(4-chlorophenyl)propanamide

Catalog No.
S794833
CAS No.
19314-16-0
M.F
C9H9Cl2NO
M. Wt
218.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-chloro-N-(4-chlorophenyl)propanamide

CAS Number

19314-16-0

Product Name

3-chloro-N-(4-chlorophenyl)propanamide

IUPAC Name

3-chloro-N-(4-chlorophenyl)propanamide

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

InChI

InChI=1S/C9H9Cl2NO/c10-6-5-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13)

InChI Key

XHQYWNFRAYYHIT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)CCCl)Cl

Synonyms

3-chloro-N-(4-chlorophenyl)propanamide(SALTDATA: FREE)

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCl)Cl

3-Chloro-N-(4-chlorophenyl)propanamide (CAS 19314-16-0) is a highly versatile, bifunctional organic building block characterized by a reactive β-chloroethyl moiety and a para-chlorophenyl-substituted amide . It is primarily procured as a critical intermediate for the synthesis of complex pharmaceuticals, agrochemicals, and specialized heterocyclic scaffolds [1]. The molecule's dual reactivity profile—capable of undergoing direct nucleophilic substitution at the terminal chlorine or serving as a masked Michael acceptor via controlled dehydrohalogenation—makes it a cornerstone reagent for modular drug discovery and active pharmaceutical ingredient (API) manufacturing workflows .

Substituting this specific β-chloro amide with its α-chloro homolog (e.g., 2-chloro-N-(4-chlorophenyl)acetamide) fundamentally alters downstream cyclization trajectories, forcing the formation of five-membered heterocycles rather than the six-membered rings enabled by the three-carbon propionamide linker . Furthermore, attempting to replace it with the pre-eliminated N-(4-chlorophenyl)acrylamide restricts the synthetic pathways strictly to conjugate additions, losing the capacity for direct aliphatic nucleophilic substitution (SN2) under non-basic or specialized catalytic conditions [1]. Procuring the pre-formed β-chloro intermediate is therefore non-negotiable for specific structural targeting.

Yield and Purity Optimization via Direct Procurement

In-house synthesis of 3-chloro-N-(4-chlorophenyl)propanamide from 4-chloroaniline and 3-chloropropionyl chloride often suffers from variable yields (typically 70–85%) due to competitive side reactions, including premature elimination to the acrylamide and hydrolysis of the acyl chloride. Procuring the commercial intermediate guarantees a baseline purity of ≥98%, eliminating the need for hazardous reagent handling (lachrymatory acyl chlorides) and resource-intensive purification steps .

Evidence DimensionSynthesis Yield and Process Efficiency
Target Compound DataCommercial procurement yields >98% pure intermediate ready for downstream use.
Comparator Or BaselineIn-house synthesis from raw precursors (70-85% yield, requires handling toxic 3-chloropropionyl chloride).
Quantified DifferenceEliminates ~15-30% yield loss and bypasses hazardous acyl chloride handling.
ConditionsStandard laboratory or pilot-scale synthesis vs. direct chemical procurement.

Direct procurement of the high-purity intermediate streamlines manufacturing timelines and improves batch-to-batch reproducibility in API synthesis.

Regioselective Control in Heterocycle Formation

The structural distance between the electrophilic carbon and the amide nitrogen dictates the size of the resulting ring during intramolecular cyclization. The β-chloro configuration of 3-chloro-N-(4-chlorophenyl)propanamide provides the exact 3-carbon linker required to form 6-membered heterocyclic scaffolds via Friedel-Crafts-type alkylation . In contrast, α-chloro analogs are strictly limited to forming 5-membered rings, making them structurally incompatible for these specific pharmacophore targets [1].

Evidence DimensionRing Size in Intramolecular Cyclization
Target Compound DataForms 6-membered heterocycles.
Comparator Or Baseline2-chloro-N-(4-chlorophenyl)acetamide (α-chloro analog) forms 5-membered heterocycles.
Quantified Difference1-carbon difference in linker length fundamentally shifts the cyclization product from a 5-membered to a 6-membered ring.
ConditionsIntramolecular alkylation / cyclization conditions.

Selection of the β-chloro isomer is an absolute structural requirement for synthesizing 6-membered heterocyclic APIs, preventing analog substitution.

Chemoselectivity in Nucleophilic Functionalization

Utilizing 3-chloro-N-(4-chlorophenyl)propanamide allows for direct SN2 displacement of the terminal chloride by various nucleophiles (amines, thiols) under mild conditions . If a buyer were to substitute this with the dehydrohalogenated analog, N-(4-chlorophenyl)acrylamide, the reaction mechanism shifts entirely to a Michael addition, which often requires specific pH control and is susceptible to polymerization side reactions [1]. The β-chloro intermediate thus offers a wider operational window and higher chemoselectivity for introducing complex functional groups .

Evidence DimensionReaction Pathway and Byproduct Profile
Target Compound DataUndergoes direct SN2 substitution with minimal polymerization risk.
Comparator Or BaselineN-(4-chlorophenyl)acrylamide (requires Michael addition conditions, prone to polymerization).
Quantified DifferenceAvoids the yield-limiting polymerization and strict pH dependencies associated with acrylamide conjugate additions.
ConditionsNucleophilic functionalization with amines or thiols.

Provides a more robust and scalable pathway for functionalizing the amide tail without the process control challenges of handling reactive alkenes.

Synthesis of 6-Membered Heterocyclic APIs

Ideal as a starting material for the construction of six-membered pharmacophores, where its β-chloro linker provides the exact carbon chain length required for cyclization, a feature absent in α-chloro analogs .

Modular Library Generation via SN2 Displacement

Highly suited for medicinal chemistry workflows requiring the rapid, parallel introduction of diverse amine or thiol nucleophiles at the β-position, avoiding the polymerization risks of acrylamide alternatives [1].

Agrochemical Intermediate Manufacturing

Procured at scale to bypass the hazardous handling of 3-chloropropionyl chloride, ensuring high-purity input for the synthesis of specialized herbicides or fungicides containing the N-(4-chlorophenyl)propanamide motif .

XLogP3

2.6

Other CAS

19314-16-0

Wikipedia

3-Chloro-N-(4-chlorophenyl)propanamide

Dates

Last modified: 08-15-2023

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